3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide
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Overview
Description
3-(Bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group, a cyclopropyl group, and a methyl group attached to the triazole ring. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of hydrobromic acid and other reagents to achieve the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
3-(Bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.
Addition Reactions: The triazole ring can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide include:
3-(Bromomethyl)pyridine hydrobromide: This compound has a pyridine ring instead of a triazole ring and is used in different chemical reactions.
3-(Bromomethyl)-1-methylpiperidine hydrobromide: This compound contains a piperidine ring and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research.
Properties
Molecular Formula |
C7H11Br2N3 |
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Molecular Weight |
296.99 g/mol |
IUPAC Name |
3-(bromomethyl)-5-cyclopropyl-1-methyl-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C7H10BrN3.BrH/c1-11-7(5-2-3-5)9-6(4-8)10-11;/h5H,2-4H2,1H3;1H |
InChI Key |
GYPQZNXJJMHSRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CBr)C2CC2.Br |
Origin of Product |
United States |
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